

Synthesis of High-Purity TetraphenoxySilane: An Application Note and Protocol

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Compound of Interest

Compound Name: **TetraphenoxySilane**

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Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of high-purity **tetraphenoxySilane**. The synthesis is based on the reaction of silicon tetrachloride with phenol in the presence of a base, followed by a robust purification procedure. This document includes a comprehensive list of materials and reagents, detailed experimental procedures for both the synthesis and purification, and a summary of expected analytical data for the final product. The provided workflow and protocols are designed to enable researchers to reliably produce **tetraphenoxySilane** with a purity suitable for demanding applications in materials science and organic synthesis.

Introduction

TetraphenoxySilane is a versatile chemical compound characterized by a central silicon atom bonded to four phenoxy groups. Its unique structure imparts desirable properties such as thermal stability, making it a valuable precursor in the synthesis of specialized polymers, a component in high-temperature lubricants, and a cross-linking agent in silicone chemistry. The purity of **tetraphenoxySilane** is critical for these applications, as impurities can significantly impact the material properties and reactivity of the final products. This protocol details a reliable method for the synthesis of **tetraphenoxySilane** from readily available starting materials, silicon tetrachloride and phenol, with a focus on achieving high purity through a carefully controlled reaction and purification process.

Data Presentation

Parameter	Value	Reference
Chemical Formula	C ₂₄ H ₂₀ O ₄ Si	[1][2]
Molecular Weight	400.50 g/mol	[1]
Appearance	White crystalline solid	
Melting Point	47-50 °C	[2]
Boiling Point	210-235 °C at 0.5-1 Torr	[1]
Expected Yield	75-85%	
Purity (Post-Recrystallization)	>99%	
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	7.30-7.40 (m, 8H, meta-H), 7.10-7.20 (m, 4H, para-H), 6.95-7.05 (m, 8H, ortho-H)	
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	152.9 (ipso-C), 129.5 (para-C), 125.0 (meta-C), 120.8 (ortho-C)	

Experimental Protocols

Materials and Reagents

- Silicon Tetrachloride (SiCl₄), ≥99.5%
- Phenol, ≥99%
- Pyridine, anhydrous, ≥99.8%
- Toluene, anhydrous, ≥99.8%
- Hexane, technical grade
- Deionized Water
- Anhydrous Magnesium Sulfate (MgSO₄)

- Round-bottom flask (500 mL) with a reflux condenser and a dropping funnel
- Magnetic stirrer and heating mantle
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask
- Glassware for recrystallization

Synthesis of Crude TetraphenoxySilane

- Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
- Reagent Preparation: In the flask, dissolve 37.6 g (0.40 mol) of phenol in 200 mL of anhydrous toluene. In the dropping funnel, place a solution of 17.0 g (0.10 mol) of silicon tetrachloride in 50 mL of anhydrous toluene.
- Reaction Execution: Cool the phenol solution in an ice bath to 0-5 °C. While stirring vigorously, add the silicon tetrachloride solution dropwise from the dropping funnel over a period of approximately 1 hour. A white precipitate of pyridine hydrochloride will form.
- Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 110 °C) and maintain it for 4 hours to ensure the reaction goes to completion.
- Work-up: Cool the reaction mixture to room temperature. Add 100 mL of deionized water to the flask and stir for 15 minutes to dissolve the pyridine hydrochloride. Transfer the mixture to a separatory funnel.

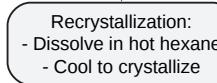
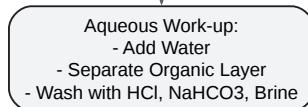
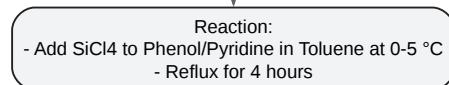
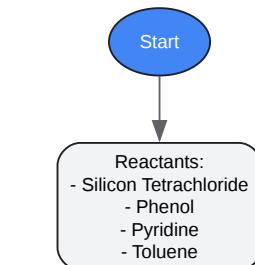
- Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the magnesium sulfate and wash it with a small amount of toluene. Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude **tetraphenoxy silane** as a pale yellow oil or solid.

Purification of Tetraphenoxy silane by Recrystallization

- Dissolution: Transfer the crude **tetraphenoxy silane** to a 250 mL Erlenmeyer flask. Add a minimal amount of hot hexane (approximately 50-70 mL) and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.
- Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
- Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane. Dry the purified **tetraphenoxy silane** in a vacuum oven at 40 °C to a constant weight.

Mandatory Visualization

Synthesis and Purification of Tetraphenoxy silane



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References

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